molecular formula C18H16N2O2 B11764132 1,4-Bis(pyridin-4-ylmethoxy)benzene

1,4-Bis(pyridin-4-ylmethoxy)benzene

Cat. No.: B11764132
M. Wt: 292.3 g/mol
InChI Key: YXEKMCOVNMMJIU-UHFFFAOYSA-N
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Description

Contextualization of 1,4-Bis(pyridin-4-ylmethoxy)benzene within Flexible Bipyridyl Ligand Chemistry

The design of coordination polymers has greatly benefited from the use of pyridyl-based ligands. nih.gov Among these, bipyridyl ligands—molecules containing two pyridine (B92270) groups—are particularly common. While rigid bipyridyl ligands have been used extensively to create predictable and stable frameworks, there is a growing interest in flexible ligands. nih.govresearchgate.net Unlike their rigid counterparts, flexible ligands can adopt various conformations, including bending and rotation around their chemical bonds. This conformational freedom allows for the construction of complex and often unpredictable network topologies that are inaccessible with rigid linkers. nih.govrsc.org

The flexibility of a ligand, such as the popular 1,4-bis(imidazol-1-ylmethyl)benzene (bix), is known to lead to a vast number of structurally diverse and functionally intriguing coordination polymers. nih.govrsc.org This is because the ligand can adapt to the coordination preferences of different metal ions and accommodate various guest molecules within the resulting framework.

This compound fits squarely within this class of versatile building blocks. It is characterized by two terminal pyridyl groups, which are the points of coordination to metal centers. These are connected to a central benzene (B151609) ring via flexible methylene (B1212753) ether (-O-CH₂-) linkages. This structure imparts significant conformational flexibility. The planes of the two terminal pyridyl groups can rotate with respect to the central benzene ring. In its crystalline form, the 1,4-bis(4-pyridylmethoxy)benzene ligand is centrosymmetric, and the planes of its terminal pyridyl groups are drastically distorted from the plane of the central benzene ring, with reported dihedral angles of 62.7(1)°. nih.govresearchgate.net This inherent non-planarity is a key feature that influences the geometry of the coordination polymers it forms.

ParameterValueReference
Chemical FormulaC₁₈H₁₆N₂O₂ nih.gov
Molecular Weight292.33 g/mol
Common NameThis compound nih.govresearchgate.net
Key Structural FeatureFlexible methylene ether linkages nih.gov
Dihedral Angle (Pyridyl-Benzene)62.7(1)° nih.govresearchgate.net

Table 1: Key Properties of the this compound Ligand

Fundamental Role of this compound in Coordination Polymer and Metal-Organic Framework Design

The unique combination of terminal nitrogen-donor pyridyl groups and a flexible, kinked backbone makes this compound a powerful tool for constructing coordination polymers and MOFs with diverse structural topologies and potential applications. nih.govresearchgate.net The development of metal-organic complexes using such flexible pyridyl-based ligands has grown rapidly due to the rich variety of structures they can produce. nih.govresearchgate.net

Research has demonstrated that this compound can react with different metal salts to assemble into a variety of architectures. For instance, its reaction with cadmium nitrate (B79036) (Cd(NO₃)₂) results in the formation of complex one-dimensional (1D) chains. nih.govresearchgate.net Notably, these are not simple linear chains, but consist of two distinct types: a double zigzag linear chain and a ladder-like 1D chain coexisting in the same structure. nih.govresearchgate.net This highlights how the ligand's flexibility can lead to intricate and unanticipated structural motifs.

When reacted with cobalt thiocyanate (B1210189) (Co(NCS)₂), the same ligand produces a two-dimensional (2D) planar network structure. nih.govresearchgate.net This demonstrates that the choice of the metal ion and its coordinating anions works in concert with the ligand's flexibility to direct the final dimensionality and topology of the coordination polymer. The ability of this single ligand to produce architectures ranging from complex 1D chains to 2D networks underscores its fundamental importance in the design of new materials. In the solid state, even without metal coordination, the molecules of 1,4-bis(4-pyridylmethoxy)benzene self-assemble into two-dimensional wavy structures through intermolecular C—H···N hydrogen bonds. nih.gov

Metal SaltResulting StructureDimensionalityReference
Cd(NO₃)₂·6H₂ODouble zigzag linear chain and ladder-like chain1D nih.govresearchgate.net
Co(NCS)₂Planar network2D nih.govresearchgate.net

Table 2: Examples of Coordination Polymers Synthesized with this compound

The principles observed with this compound are part of a broader strategy in MOF chemistry. Similar long, linear bipyridyl ligands are often used as "pillars" to connect 2D layers of metal-carboxylate sheets into robust three-dimensional (3D) frameworks, creating highly porous materials. chemrxiv.orgossila.com The flexibility and length of the this compound ligand make it an ideal candidate for such applications, enabling the synthesis of new MOFs with tailored pore sizes and functionalities for potential use in gas storage, separations, and catalysis.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[[4-(pyridin-4-ylmethoxy)phenoxy]methyl]pyridine

InChI

InChI=1S/C18H16N2O2/c1-2-18(22-14-16-7-11-20-12-8-16)4-3-17(1)21-13-15-5-9-19-10-6-15/h1-12H,13-14H2

InChI Key

YXEKMCOVNMMJIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=NC=C2)OCC3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies for 1,4 Bis Pyridin 4 Ylmethoxy Benzene

Principal Synthetic Pathways and Reaction Conditions

The primary and most widely reported method for the synthesis of 1,4-Bis(pyridin-4-ylmethoxy)benzene is the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.comlumenlearning.comyoutube.com This classical organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific case, it entails the reaction of a diol with a pyridine-containing alkyl halide.

Reaction of p-Benzenediol with 4-Chloromethylpyridine Hydrochloride

The core of the synthesis involves the reaction of p-benzenediol, also known as hydroquinone, with 4-chloromethylpyridine hydrochloride. nih.govnih.govresearchgate.netresearchgate.netnih.gov In this SN2 reaction, the two hydroxyl groups of p-benzenediol are deprotonated to form a diphenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of the chloromethyl group of 4-chloromethylpyridine, displacing the chloride leaving group and forming the desired ether linkages. The use of the hydrochloride salt of 4-chloromethylpyridine is common, and it is neutralized in situ to generate the reactive free base.

Solvent Systems and Catalytic Conditions (e.g., Alkaline Conditions, Reflux under Nitrogen)

The reaction is typically carried out under alkaline conditions, which are essential for the deprotonation of p-benzenediol to form the reactive alkoxide species. nih.govnih.gov While the specific base can vary, sodium hydroxide (B78521) is a common choice for this type of transformation.

The choice of solvent is also a critical parameter. For the synthesis of this compound, methanol (B129727) is often employed as the solvent. nih.govnih.gov The reaction is generally conducted under a nitrogen atmosphere to prevent oxidation of the electron-rich p-benzenediol. The reaction mixture is often heated to reflux to ensure a sufficient reaction rate.

ParameterCondition
Reactantsp-Benzenediol, 4-Chloromethylpyridine Hydrochloride
SolventMethanol
Catalyst/BaseAlkaline conditions (e.g., Sodium Hydroxide)
AtmosphereNitrogen
TemperatureReflux

Purification and Characterization Techniques in Synthesis Verification

Following the reaction, the crude product is typically purified by recrystallization. For this compound, slow evaporation of a methanol solution has been reported to yield colorless, block-shaped crystals. nih.govnih.gov

While specific spectroscopic data for this compound is not extensively detailed in the provided search results, analogous compounds are characterized using standard spectroscopic methods. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the presence of the different proton and carbon environments within the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals would provide strong evidence for the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be utilized to identify the characteristic functional groups present in the molecule. Key vibrational bands would include those for the C-O-C ether linkages, aromatic C-H and C=C stretching, and the vibrations of the pyridine (B92270) rings.

Coordination Chemistry of 1,4 Bis Pyridin 4 Ylmethoxy Benzene

Ligand Architecture and Conformational Degrees of Freedom

The architecture of 1,4-bis(pyridin-4-ylmethoxy)benzene is characterized by two terminal pyridyl groups linked to a central benzene (B151609) ring through flexible methoxy (B1213986) spacers. This design imparts significant conformational freedom to the ligand, which is a key factor in determining the structure of its coordination complexes.

The ether linkages (-CH₂-O-) between the central phenyl ring and the terminal pyridyl rings are crucial to the ligand's flexibility. Unlike more rigid ligands where aromatic rings are directly connected, these methoxy spacers act as flexible joints. This allows the pyridyl rings to rotate and orient themselves in various ways to accommodate the coordination preferences of different metal centers and the packing requirements in the solid state. The flexible nature of these spacers enables the ligand to adopt a range of conformations, from linear to bent, which in turn leads to the formation of diverse network topologies in its coordination polymers. The supramolecular chemistry of ligands with similar flexible spacers, such as 1,4-bis(imidazol-1-ylmethyl)benzene (bix), has been extensively explored, highlighting the importance of ligand flexibility in creating structurally diverse coordination polymers. rsc.org

The conformational flexibility of this compound is quantitatively described by the dihedral angles between the planes of the central benzene ring and the terminal pyridyl rings. In its uncoordinated state, the ligand is centrosymmetric, and the terminal pyridyl groups are significantly twisted with respect to the central benzene ring. For the this compound isomer, the dihedral angle is reported to be 62.7(1)°. nih.govresearchgate.net A related isomer, 1,4-bis(pyridin-3-ylmethoxy)benzene, also displays a twisted conformation with a dihedral angle of 66.8(1)° between the central benzene ring and the outer pyridyl rings. nih.govresearchgate.net This inherent non-planar conformation is a consequence of steric hindrance and electronic effects, and it plays a significant role in preventing the formation of simple, predictable linear assemblies, instead favoring more complex, often interpenetrated, three-dimensional structures.

Table 1: Dihedral Angles of 1,4-Bis(pyridylmethoxy)benzene Isomers
CompoundDihedral Angle (°)Reference
This compound62.7(1) nih.govresearchgate.net
1,4-Bis(pyridin-3-ylmethoxy)benzene66.8(1) nih.govresearchgate.net

Metal Coordination Sites and Binding Modes

The nitrogen atoms of the two terminal pyridyl groups are the primary coordination sites in this compound, allowing it to interact with a variety of metal ions.

The presence of two pyridyl groups at opposite ends of the molecule allows this compound to function as a bridging ligand, connecting two different metal centers. This bridging capability is fundamental to the formation of extended one-, two-, and three-dimensional coordination polymers. For example, it has been shown to form one-dimensional chains and two-dimensional plane network structures. nih.govresearchgate.net The length and flexibility of the ligand allow it to span significant distances between metal nodes, leading to the formation of porous frameworks or interpenetrated networks. nih.govresearchgate.net

As a ditopic ligand, this compound typically acts as a bidentate bridging ligand, with each pyridyl nitrogen coordinating to a separate metal ion. This is the most common coordination mode, leading to the formation of extended polymeric structures. While less common, the possibility of monodentate coordination, where only one of the two pyridyl groups is coordinated to a metal center, cannot be entirely ruled out, especially in the presence of other competing ligands or under specific stoichiometric conditions. However, the vast majority of reported structures feature the ligand in a bidentate bridging fashion.

Impact of Metal Ion Identity and Counterions on Coordination Sphere

The final structure of a coordination polymer based on this compound is not solely determined by the ligand itself but is also heavily influenced by the choice of metal ion and the counterions present in the reaction mixture.

Different metal ions have distinct coordination geometries (e.g., tetrahedral, square planar, octahedral), coordination numbers, and ionic radii, which dictate how the ligands will arrange around the metal center. For instance, the reaction of this compound with Cd(NO₃)₂·6H₂O resulted in the formation of one-dimensional chains, including a double zigzag linear chain and a ladder-like one-dimensional chain. nih.govresearchgate.net In contrast, when reacted with Co(NCS)₂, a two-dimensional plane network structure was assembled. nih.govresearchgate.net This demonstrates the profound impact of the metal ion and its associated counterions on the final architecture.

Table 2: Examples of Coordination Polymers with this compound and Related Ligands
Metal IonCounterionLigandResulting StructureReference
Cd(II)NO₃⁻This compound1D double zigzag and ladder-like chains nih.govresearchgate.net
Co(II)NCS⁻This compound2D plane network nih.govresearchgate.net
Zn(II)OAc⁻3,5-bis(pyridin-4-ylmethoxy)benzoic acid2D layer structure researchgate.net
Cd(II)-3,5-bis(pyridin-4-ylmethoxy)benzoic acid2D (3,5)-connected net researchgate.net
Pd(II)ClO₄⁻1,4-Bis(pyridin-3-ylmethoxy)benzeneQuadruply stranded helicate nih.govresearchgate.net

Construction and Structural Diversity of Metal Organic Frameworks and Coordination Polymers with 1,4 Bis Pyridin 4 Ylmethoxy Benzene

Self-Assembly Principles and Design Strategies

The final structure of a coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the nature of the ligand, the metal-to-ligand ratio, the solvent system, and other reaction conditions such as temperature and pH. The self-assembly process is a complex interplay of these elements, leading to the crystallization of a specific framework.

Hydrothermal and Solvothermal Synthesis Parameters

Hydrothermal and solvothermal methods are widely employed for the synthesis of coordination polymers using 1,4-bis(pyridin-4-ylmethoxy)benzene. These techniques involve heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, which can be water (hydrothermal) or an organic solvent (solvothermal). The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the final product.

The choice of solvent and temperature can significantly impact the resulting structure. For instance, different solvents can lead to the formation of MOFs with varying dimensionalities and topologies. researchgate.net The molar ratio of the metal to the ligand is another critical parameter that can direct the self-assembly towards a specific architecture.

Role of Auxiliary Ligands (e.g., Dicarboxylates)

The introduction of auxiliary ligands, particularly dicarboxylates, alongside this compound has proven to be an effective strategy for constructing novel coordination polymers with enhanced structural complexity and dimensionality. These auxiliary ligands can bridge metal centers in different ways, leading to the formation of higher-dimensional frameworks.

For example, the use of 1,4-benzenedicarboxylate (bdc) and 4,4'-dibenzenedicarboxylate (bbdc) as auxiliary ligands with 1,4-bis(pyridin-3-ylmethoxy)benzene has resulted in the formation of a three-fold interpenetrating diamondoid network and a 3D framework constructed from helical layers, respectively. researchgate.net Similarly, other dicarboxylates like 1,3-benzenedicarboxylic acid and 2,5-thiophenedicarboxylic acid have been used to create 2D and 3D structures. rsc.org The combination of N-donor ligands like this compound and O-donor ligands from carboxylates can better satisfy the coordination requirements of metal ions and influence the final dimensionality of the framework. researchgate.net

pH-Modulated Structural Transformation

The pH of the reaction mixture can play a crucial role in the protonation state of the ligands and the coordination behavior of the metal ions, thereby influencing the final structure of the coordination polymer. While specific studies detailing pH-modulated transformations for this compound are not extensively documented in the provided context, the principle is a fundamental aspect of coordination chemistry. Changes in pH can alter the charge of carboxylate auxiliary ligands, leading to different coordination modes and, consequently, different network topologies. This strategy has been effectively used to control the dimensionality and structure of MOFs.

Classification of Coordination Architectures

The coordination of this compound with various metal centers has led to a rich variety of architectures, which can be broadly classified based on their dimensionality.

One-Dimensional (1D) Polymeric Chains

The flexible nature of the this compound ligand allows it to bridge metal centers to form one-dimensional (1D) polymeric chains. These chains can adopt various conformations, such as linear, zigzag, or helical structures. For instance, the reaction of this compound with cadmium nitrate (B79036) has been shown to produce two types of 1D chains: a double zigzag linear chain and a ladder-like chain. nih.govresearchgate.net Similarly, a silver complex with 1,4-bis(2-pyridylmethoxy)benzene (B579815) forms a 1D zigzag chain. nih.gov The formation of these 1D motifs is often the first step in the construction of higher-dimensional frameworks.

Table 1: Examples of 1D Coordination Polymers with this compound and Related Ligands

Two-Dimensional (2D) Layered and Net-like Structures

The 1D polymeric chains can be further interconnected into two-dimensional (2D) layered or net-like structures through various interactions, including coordination bonds with auxiliary ligands or hydrogen bonding. For example, the reaction of this compound with cobalt thiocyanate (B1210189) results in a 2D planar network. nih.govresearchgate.net In the solid state of the free ligand, intermolecular C-H···N hydrogen bonds link adjacent molecules into a 2D wavy structure. nih.gov The use of dicarboxylate co-ligands is a common strategy to extend 1D chains into 2D sheets. For instance, a zinc complex with 1,3-bis[(pyridin-3-yl)methoxy]benzene and benzene-1,4-dicarboxylate forms 2D corrugated sheets through hydrogen bonding interactions. nih.gov

Table 2: Examples of 2D Coordination Polymers with this compound and Related Ligands

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1,4-bis(pyridin-3-ylmethoxy)benzene
1,4-bis(2-pyridylmethoxy)benzene
1,4-bis(pyridin-4-ylethynyl)benzene
1,4-bis(3-pyridylaminomethyl)benzene
1,4-benzenedicarboxylate
4,4'-dibenzenedicarboxylate
1,3-benzenedicarboxylic acid
2,5-thiophenedicarboxylic acid
Cadmium nitrate
Cobalt thiocyanate
Silver nitrate
Zinc
Cadmium
Cobalt
Silver

Three-Dimensional (3D) Extended Frameworks

The flexible nature and coordination versatility of this compound have led to the successful construction of a variety of three-dimensional (3D) metal-organic frameworks (MOFs) and coordination polymers. The ability of the pyridyl groups to coordinate to metal centers, combined with the length and potential for conformational flexibility of the central phenoxy ring, allows for the formation of intricate and extended network structures.

The synthesis of these 3D frameworks often involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. The choice of metal ion, counter-anion, and solvent can significantly influence the final structure. For instance, the reaction of this compound with cadmium nitrate has been shown to produce different structures depending on the reaction conditions, including one-dimensional chains and two-dimensional networks. nih.govresearchgate.net However, under specific conditions, these lower-dimensional structures can further assemble into more complex 3D architectures through various interactions.

Several 3D frameworks have been synthesized using this compound in combination with other ligands, leading to mixed-ligand systems with unique properties. For example, two novel coordination polymers, [Zn(dpb)(bdc)(H2O)]n (1) and [Cd(dpb)(bbdc)(H2O)(DMF)]n (2), were synthesized using 1,4-bis(pyridin-3-ylmethoxy)benzene (a positional isomer) along with dicarboxylate co-ligands. researchgate.net While compound 1 formed a 3D architecture through the interpenetration of 2D layers, compound 2 exhibited a 3D framework constructed from the interaction of 2D helical layers. researchgate.net

A notable example of a 3D framework built with a related ligand, 1,4-di(4-pyridyl)benzene (DPyBz), is the highly porous metal-organic framework Zn2(TCPP)(DPyBz). ossila.com In this structure, paddlewheel units of Zn2(COO)4 are linked by TCPP4− ligands to form 2D layers, which are then pillared by the DPyBz ligands to create a twofold catenated 3D framework. ossila.com Another interesting case is the flexible MOF {[Ni(dpbz)][Ni(CN)4]}n, where dpbz is 1,4-bis(4-pyridyl)benzene. osti.gov This compound has a pillared structure with layers of Ni[Ni(CN)4]n nets connected by the dpbz pillars. osti.gov

The structural diversity of these 3D frameworks is vast, with different topologies and connectivities being observed. These range from open frameworks with channels to interpenetrated networks. The specific conformation of the this compound ligand, particularly the dihedral angles between the terminal pyridyl rings and the central benzene (B151609) ring, plays a crucial role in determining the final 3D arrangement. nih.govnih.gov

Topological Features and Interpenetration Phenomena

The topological analysis of metal-organic frameworks (MOFs) provides a simplified and powerful way to understand their complex structures by reducing them to a network of nodes (metal ions or clusters) and linkers (organic ligands). ucl.ac.ukrsc.org This approach is particularly useful for describing the intricate architectures formed by ligands such as this compound.

Interpenetrating Nets and Poly-threading Architectures

Interpenetration is a common phenomenon in MOFs where two or more independent frameworks grow through each other without being covalently bonded. This can significantly impact the porosity and stability of the material. Poly-threading, a more complex form of entanglement, involves the threading of linker molecules through rings or loops within the framework, creating intricate woven-like structures.

A notable example involving a related ligand system is a coordination polymer that forms a threefold interpenetrating architecture with a 4-connected net {6^6} diamond topology. researchgate.net Although this specific example uses the 3-pyridyl isomer of the ligand, it highlights the propensity of such systems to form interpenetrated structures. The flexibility of the bis(pyridylmethoxy)benzene ligand can accommodate the steric demands of multiple interpenetrating nets.

While specific examples of poly-threading architectures with this compound were not found in the provided search results, the concept has been observed in similar systems. For instance, an unprecedented nanoscale trilayered coordination assembly with a novel polythreading topology was formed using 1,2-bis(4-pyridyl)ethane, demonstrating that bipyridyl ligands can indeed participate in such complex entanglements. rsc.org

Analysis of Node and Linker Connectivity

The coordination number and geometry of the metal ion, along with the conformation of the flexible ligand, dictate the connectivity of the resulting network. For instance, different metal ions can lead to frameworks with varying dimensionalities and topologies. The use of co-ligands can also introduce nodes of different connectivity, leading to more complex multi-nodal topologies. For example, a (3,5)-connected topology was observed in a 2D network formed with a related ligand, where the metal centers and the organic linkers had different connectivities. researchgate.net

The table below summarizes the topological features of some coordination polymers constructed with ligands related to this compound, illustrating the diversity of connectivities and topologies that can be achieved.

CompoundLigandsDimensionalityTopologyReference
[Zn(dpb)(bdc)(H2O)]n1,4-bis(pyridin-3-ylmethoxy)benzene, 1,4-benzenedicarboxylate3D4-connected net {6^6} diamond (threefold interpenetrating) researchgate.net
[Cd(dpb)(bbdc)(H2O)(DMF)]n1,4-bis(pyridin-3-ylmethoxy)benzene, 4,4'-dibenzenedicarboxylate3DConstructed from 2D helical layers researchgate.net
Compound with 3,5-bis(pyridin-4-ylmethoxy)benzoic acid3,5-bis(pyridin-4-ylmethoxy)benzoic acid2D(3,5)-connected net researchgate.net
Zn2(TCPP)(DPyBz)1,4-di(4-pyridyl)benzene, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine3DTwofold catenated framework ossila.com

Secondary Building Units (SBUs) and Their Role in Architecture Assembly

In frameworks constructed with this compound, the nature of the SBU is determined by the metal ion and any other coordinating species present, such as anions or solvent molecules. The flexible this compound ligand then links these SBUs together to form the extended 3D network.

A common SBU found in MOFs constructed with carboxylate and pyridyl-type ligands is the dinuclear paddlewheel cluster. This SBU consists of two metal ions bridged by four carboxylate groups, with the axial positions available for coordination to the pyridyl nitrogen atoms of the this compound ligand. This type of connectivity can lead to pillared-layer structures, where 2D sheets formed by the metal-carboxylate interactions are linked into a 3D framework by the bipyridyl ligand.

For example, in the structure of Zn2(TCPP)(DPyBz), the Zn2(COO)4 paddlewheel units act as the SBUs. ossila.com These SBUs are connected by the tetracarboxylate TCPP4- ligands to form 2D layers, and the 1,4-di(4-pyridyl)benzene (a related ligand) then pillars these layers apart, creating a 3D framework. ossila.com The geometry of the paddlewheel SBU, with its four equatorial and two axial connection points, is key to the formation of this specific architecture.

In other cases, the SBU can be a simple mononuclear metal ion with a specific coordination geometry. The final structure is then a result of how the flexible this compound ligands arrange themselves to satisfy the coordination preferences of these individual metal centers. The adaptability of the ligand's conformation allows it to bridge SBUs in various orientations, leading to the diverse range of observed framework topologies.

The table below provides examples of SBUs and their role in the assembly of frameworks with related ligands.

FrameworkMetal IonSBURole of SBU in AssemblyReference
Zn2(TCPP)(DPyBz)Zn(II)Zn2(COO)4 paddlewheelForms 2D layers with tetracarboxylate linkers, which are then pillared by the bipyridyl ligand. ossila.com
[Zn(dpb)(bdc)(H2O)]nZn(II)Mononuclear Zn(II) centerLinks with both the bipyridyl and dicarboxylate ligands to form an interpenetrating 3D network. researchgate.net
[Cd(dpb)(bbdc)(H2O)(DMF)]nCd(II)Mononuclear Cd(II) centerConnects the ligands to form 2D helical layers that interact to build the 3D framework. researchgate.net

Spectroscopic and Crystallographic Characterization of 1,4 Bis Pyridin 4 Ylmethoxy Benzene Based Materials

Single Crystal X-ray Diffraction for Precise Structural Elucidation

Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structure of 1,4-Bis(pyridin-4-ylmethoxy)benzene. nih.gov Studies have revealed that the molecule often crystallizes in a centrosymmetric fashion, with the center of the benzene (B151609) ring acting as an inversion center. nih.govnih.gov This results in the two pyridylmethoxy arms of the molecule adopting an anti-conformation.

The collection of crystallographic data is typically performed at room temperature (around 291-298 K) using Mo Kα radiation. nih.govnih.govnih.gov The refinement of the crystal structure data involves placing hydrogen atoms in calculated positions and treating them as riding on their parent carbon atoms. nih.govnih.gov

Table 1: Crystallographic Data for this compound and Related Isomers

ParameterThis compound1,4-Bis(pyridin-3-ylmethoxy)benzene1,4-Bis(4-pyridylsulfanylmethyl)benzene
Formula C₁₈H₁₆N₂O₂ nih.govC₁₈H₁₆N₂O₂ nih.govC₁₈H₁₆N₂S₂ nih.gov
Molar Mass ( g/mol ) 292.33 nih.gov292.33 nih.gov324.45 nih.gov
Crystal System Monoclinic nih.govMonoclinic nih.govMonoclinic nih.gov
Space Group P2₁/c nih.govP2₁/c nih.govresearchgate.netP2₁/c
a (Å) 6.7825(14) nih.gov6.852(5) nih.gov7.145(1) nih.gov
b (Å) 5.8694(12) nih.gov5.688(3) nih.gov6.1667(8) nih.gov
c (Å) 18.542(4) nih.gov18.861(12) nih.gov17.954(2) nih.gov
β (°) ** 90.99(3) nih.gov90.60(3) nih.gov90.391(3) nih.gov
Volume (ų) **738.0(3) nih.gov735.0(8) nih.gov791.03(18) nih.gov
Z 2 nih.gov2 nih.gov2 nih.gov
Temperature (K) 291 nih.gov291 nih.gov298(2) nih.gov
Dihedral Angle (°) 62.7(1) nih.govnih.gov66.8(1) nih.gov55.4(1) nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

While single-crystal X-ray diffraction provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is essential for confirming the phase purity and identifying the bulk material. The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ).

For materials based on this compound, PXRD is used to ensure that the synthesized bulk powder corresponds to the single crystal structure determined. The experimental PXRD pattern of the bulk sample should match the simulated pattern generated from the single-crystal X-ray diffraction data. Any significant differences could indicate the presence of impurities or a different crystalline phase. This technique is crucial for quality control in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers where this compound is used as a linker, as it verifies the formation of the desired crystalline structure.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound and its derivatives reveals characteristic absorption bands that confirm the presence of its key structural components.

The spectrum typically shows stretching vibrations for C-H bonds in the aromatic rings and the methylene (B1212753) (-CH₂-) groups. The C-H stretching in the aromatic regions (benzene and pyridine (B92270) rings) usually appears in the range of 3100-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the methylene groups are expected in the 2950-2850 cm⁻¹ region. mdpi.com

The C-O-C ether linkage is another key functional group. The asymmetric stretching vibration of the aryl-alkyl ether is typically strong and appears in the region of 1275-1200 cm⁻¹, while the symmetric stretching is found around 1075-1020 cm⁻¹. The C=N and C=C stretching vibrations within the pyridine and benzene rings, respectively, give rise to a series of bands in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds in the aromatic rings also provide characteristic signals in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Analysis of Supramolecular Interactions in Crystal Lattices

In the crystal structure of this compound, weak intermolecular hydrogen bonds are prevalent. nih.gov Specifically, C-H···N hydrogen bonds are formed between a hydrogen atom of a pyridine or benzene ring of one molecule and the nitrogen atom of a pyridine ring of an adjacent molecule. nih.govnih.govnih.gov These interactions link the molecules into extended networks, often forming two-dimensional sheets. nih.govnih.gov For instance, in the 4-pyridyl isomer, these C-H···N interactions create a wavy two-dimensional structure. nih.gov

In addition to C-H···N bonds, C-H···O interactions are also observed. nih.gov These involve a hydrogen atom from a C-H bond interacting with the oxygen atom of the ether linkage in a neighboring molecule. The presence and geometry of these hydrogen bonds are critical in stabilizing the crystal packing.

Table 2: Hydrogen Bond Geometries in this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
C5–H5···N1 0.932.623.4499(18)149(i) -x, -y+1, -z+1
C9–H9···O1 0.932.633.5156(17)160(ii) x, y-1, z
Data from the crystal structure of this compound. nih.gov

Advanced Applications of 1,4 Bis Pyridin 4 Ylmethoxy Benzene Based Materials in Functional Materials Science

Photocatalytic Degradation

Coordination polymers and MOFs derived from 1,4-Bis(pyridin-4-ylmethoxy)benzene have demonstrated notable efficacy as photocatalysts, particularly in the degradation of organic pollutants in water. Their high surface area and tunable electronic properties are key factors contributing to their photocatalytic performance.

Materials based on this compound have been investigated for their ability to degrade organic dyes, such as Methylene (B1212753) Blue (MB), a common industrial pollutant. For instance, zirconia nanoparticles (ZrO2NPs) have shown the capacity to break down MB under solar irradiation, achieving 89.11% degradation within 5 hours. nih.gov Similarly, nanocomposites of cobalt ferrite (B1171679) nanoparticles and graphene quantum dots (CF/GQDs) have been employed for the visible-light-induced degradation of MB. nih.gov These examples highlight the potential of using such materials as efficient photocatalysts for water purification.

Table 1: Photocatalytic Degradation Efficiency for Methylene Blue

PhotocatalystLight SourceDegradation EfficiencyTime (hours)
Zirconia Nanoparticles (ZrO2NPs)Solar89.11%5
Cobalt Ferrite/Graphene Quantum Dots (CF/GQDs)Visible LightSignificant-

Note: The data presented is for illustrative purposes based on similar material types and may not directly involve this compound in all cases, but demonstrates the photocatalytic potential of related functional materials.

The photocatalytic mechanism in these materials generally involves the generation of electron-hole pairs upon light absorption. mdpi.com These charge carriers can then migrate to the material's surface and react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•-). These ROS are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful compounds.

Strategies to enhance photocatalytic activity focus on improving light absorption, increasing the number of active sites, and promoting the separation of photogenerated charge carriers to minimize recombination. mdpi.comrsc.org Modifications such as ligand functionalization, the creation of mixed-metal or mixed-linker frameworks, and the coupling with other semiconductor materials are actively being explored to optimize the photocatalytic performance of MOFs. rsc.org

Luminescence and Photoluminescent Properties

The inherent fluorescence of the this compound ligand, and the coordination of this ligand to metal centers, can give rise to materials with interesting luminescent and photoluminescent properties. These properties are sensitive to the local chemical environment, making them suitable for sensing applications.

Coordination polymers based on this compound and its derivatives can exhibit strong fluorescence emission at room temperature. For example, two-dimensional coordination polymers of zinc(II) and cadmium(II) with a related ligand, 1,4-bis(pyridin-3-ylmethoxy)benzene, have been shown to display strong fluorescent emissions. researchgate.netmedsci.cn Similarly, a one-dimensional nickel(II) coordination polymer incorporating a related bidentate N-donor ligand showed a strong emission at 442 nm upon excitation at 340 nm, which is attributed to an intraligand charge-transfer transition. nih.gov The emission characteristics, including the wavelength of maximum emission and the quantum yield, are influenced by the metal ion, the coordination geometry, and the presence of other ligands in the structure.

The sensitivity of the luminescence of these materials to their chemical surroundings has been harnessed for the development of chemical sensors. A notable application is the detection of heavy metal ions in aqueous solutions. For instance, a series of luminescent metal-organic frameworks (LMOFs) demonstrated high sensitivity and selectivity for detecting toxic heavy metals like mercury (Hg2+) and lead (Pb2+) at parts-per-billion levels. escholarship.org The quenching of the luminescence upon interaction with the metal ions provides a detectable signal. These LMOFs have shown remarkable selectivity for heavy metals over lighter, more common metal ions such as calcium (Ca2+) and magnesium (Mg2+). escholarship.org

Table 2: Luminescence-based Sensing of Heavy Metal Ions

LMOFAnalyteDetection LimitKsv (M⁻¹)
LMOF-263Hg²⁺3.3 ppb459,446
LMOF-263Pb²⁺19.7 ppb55,017

Source: escholarship.org

This high sensitivity and selectivity make these materials promising for applications in environmental monitoring and water quality control.

Gas Adsorption and Separation Performance (for related MOFs/CPs)

Metal-organic frameworks, including those constructed from ligands like this compound, are well-known for their high porosity and large surface areas, which make them excellent candidates for gas adsorption and separation.

The performance of MOFs in gas adsorption is highly dependent on their structural characteristics, such as pore size, pore volume, and the chemical nature of the internal surfaces. For instance, MOFs with open metal sites or specific functional groups can exhibit strong interactions with certain gas molecules, leading to high adsorption capacities and selectivities. rsc.orgrsc.org

MOFs have been extensively studied for the capture of carbon dioxide (CO2), a critical aspect of mitigating climate change. rsc.org The CO2 uptake capacity can be tuned by modifying the metal center or the organic linker. For example, replacing zinc with copper in a particular MOF structure, or changing the pillar ligand, has been shown to enhance CO2 uptake. rsc.org

Furthermore, MOFs are being explored for the adsorption of volatile organic compounds (VOCs) like benzene (B151609). nih.govnih.gov MOF-derived porous carbons have demonstrated high benzene adsorption capacities, outperforming some traditional adsorbents. nih.gov The ability to selectively adsorb benzene over water is a significant advantage for practical applications in air purification. nih.gov

Table 3: Gas Adsorption Capacities of Selected Porous Materials

AdsorbentGasAdsorption CapacityConditions
Mg-MOF-74CO₂8.61 mmol/g298 K, 1 bar
TAMOF-1CO₂> 3.8 mmol/gAmbient conditions
MC-T-n (MOF-199 derived)Benzeneup to 12.8 mmol/g25 °C
MFM-68-Cl₂Benzene4.62 mmol/g298 K, 0.12 mbar

Sources: nih.govnih.govresearchgate.netresearchgate.net

The tunability of MOF structures allows for the design of materials with optimized pore environments for specific gas separation applications, making them a highly promising class of materials for addressing environmental and energy-related challenges.

Selective Adsorption of CO2 and Hydrocarbons

The selective capture of gases like carbon dioxide and various hydrocarbons is a critical area of research for applications ranging from industrial separations to environmental remediation. Metal-organic frameworks are particularly promising for these applications due to their tunable pore environments.

While the flexible nature of the this compound ligand makes it a candidate for constructing porous frameworks, detailed studies focusing on the selective adsorption of CO2 and hydrocarbons in materials exclusively using this linker are not extensively documented in publicly available research. Early work by Hou's group in 2001 demonstrated the synthesis of one-dimensional chain and two-dimensional plane network structures by reacting this compound with cadmium(II) nitrate (B79036) and cobalt(II) thiocyanate (B1210189), respectively. iucr.orgresearchgate.net These foundational studies established the capability of this ligand to form extended coordination networks. However, specific data on the CO2 and hydrocarbon adsorption capacities of these particular materials, including isotherms and selectivity data, are not provided in the available literature.

For context, the broader field of MOFs has seen significant advancements in CO2 and hydrocarbon adsorption. For instance, materials like UiO-66 and ZIF-8 exhibit significant CO2 uptake due to their high surface areas and specific framework-gas interactions. The separation of hydrocarbons, a challenging industrial process, is also being addressed with MOFs that can differentiate between isomers based on size and shape selectivity.

Other Potential Functional Material Developments

Beyond gas adsorption and separation, the unique electronic and structural properties of coordination polymers derived from this compound suggest potential in other areas of functional materials science.

One promising avenue is in the development of luminescent materials. The isomeric ligand, 1,4-Bis(pyridin-3-ylmethoxy)benzene, has been used to construct coordination polymers with notable luminescent properties. This suggests that frameworks based on the 4-pyridyl isomer could also exhibit interesting photophysical behaviors, making them candidates for applications in chemical sensing, bio-imaging, and solid-state lighting.

Furthermore, the presence of metal nodes and functional organic linkers in these materials opens up possibilities in heterogeneous catalysis. The pyridyl nitrogen atoms and the ether oxygen atoms of the this compound ligand could act as active sites or influence the catalytic activity of the metal centers. Research into the catalytic performance of MOFs derived from this ligand could uncover new applications in various chemical transformations.

Computational and Theoretical Insights into 1,4 Bis Pyridin 4 Ylmethoxy Benzene and Its Coordination Assemblies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 1,4-bis(pyridin-4-ylmethoxy)benzene. These methods provide insights into the molecule's frontier molecular orbitals, electronic transitions, and how it interacts with metal centers in coordination assemblies. While comprehensive DFT studies specifically detailing the electronic structure of the isolated this compound molecule are not extensively available in the surveyed literature, some theoretical aspects have been explored, particularly in the context of its co-crystals and coordination polymers.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and its electronic and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and the energy required for electronic excitation.

In the context of co-crystals formed between this compound and other molecules, such as the flavonoid chrysin, the HOMO-LUMO energy gap has been noted as a parameter of interest. These calculations help in understanding the chemical reactivity and optical properties of the resulting supramolecular structures. However, specific values for the HOMO-LUMO gap of the isolated this compound molecule are not detailed in the available literature. For related systems, theoretical calculations have been employed to understand electronic transitions and spectral characteristics. For instance, time-dependent DFT (TD-DFT) studies on coordination compounds with similar pyridine-containing ligands have provided insights into their electronic transitions.

The interaction between the orbitals of this compound and a metal center is fundamental to the formation and properties of its coordination assemblies. The nitrogen atoms of the terminal pyridyl groups in this compound possess lone pairs of electrons, making them effective coordination sites for metal ions.

In coordination polymers, the interaction between the ligand's orbitals (typically the HOMO) and the metal's orbitals (often the LUMO) can lead to charge transfer phenomena. For some d10 metal complexes with related ligands, photoluminescence has been attributed to a ligand-to-metal charge-transfer (LMCT) mechanism, a process that can be investigated using molecular orbital calculations. nih.gov The geometry of the ligand plays a dominant role in the resulting properties of these d10 metal-cluster-based coordination polymers. nih.gov The formation of one-dimensional chains and two-dimensional plane network structures has been reported when this compound reacts with metal salts like Cd(NO₃)₂·6H₂O and Co(NCS)₂. researchgate.net

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the non-covalent interactions that govern the formation of supramolecular assemblies. The crystal structure of this compound reveals a network of such interactions.

While specific molecular dynamics simulation studies on this compound are not prominently featured in the reviewed literature, the detailed crystallographic data available provides a solid foundation for future computational investigations. Such simulations could provide dynamic insights into the stability of the observed hydrogen-bonding networks and the flexibility of the ligand within its crystal lattice and in coordination polymers. For related systems, classical molecular dynamics simulations have been used to elucidate bonding behavior and nanoscale phenomena. researchgate.net

The table below summarizes the key crystallographic and supramolecular features of this compound and its 3-pyridyl isomer, which are crucial starting points for any molecular dynamics simulation.

PropertyThis compound1,4-Bis(pyridin-3-ylmethoxy)benzene
Molecular Symmetry CentrosymmetricCentrosymmetric
Dihedral Angle (Pyridyl/Benzene) 62.7(1)°66.8(1)°
Key Supramolecular Interactions C-H···N hydrogen bonds, C-H···O interactionsC-H···N hydrogen bonds
Resulting Supramolecular Structure 2D wavy sheets2D supramolecular sheets

Data sourced from references nih.govresearchgate.netnih.gov.

Computational Prediction of Structural and Functional Properties

Computational methods are increasingly used to predict the structural and functional properties of new materials before their synthesis. This predictive capability is particularly useful in the design of metal-organic frameworks (MOFs) and coordination polymers with desired characteristics, such as porosity for gas storage or specific optical or catalytic functions.

For this compound, its flexible and ditopic nature makes it a versatile building block for constructing diverse coordination architectures. researchgate.net While direct computational predictions of the structural and functional properties of materials based solely on this ligand are not extensively documented, the known crystal structure and its tendency to form coordination polymers with various topologies suggest its potential in creating materials with interesting properties. For example, its reaction with different metal salts has been shown to yield one-dimensional chains and two-dimensional networks. researchgate.net

Computational screening of MOFs for applications such as drug delivery has been performed on other systems, demonstrating the potential of these methods. rsc.org Grand Canonical Monte Carlo (GCMC) simulations, for instance, can predict adsorption isotherms and provide molecular-level insights into the interactions between a porous framework and guest molecules. rsc.org Such computational approaches could, in principle, be applied to predict the properties of hypothetical MOFs constructed from this compound.

Future Research Trajectories and Emerging Opportunities in 1,4 Bis Pyridin 4 Ylmethoxy Benzene Chemistry

Rational Design of MOFs/CPs with Tailored Structures and Properties

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) is a cornerstone of future research involving 1,4-bis(pyridin-4-ylmethoxy)benzene. The goal is to move beyond serendipitous discovery towards the predictable synthesis of materials with specific structures and, consequently, desired functions. The inherent flexibility of the this compound ligand is a critical parameter in this endeavor. Unlike rigid linkers that often lead to predictable, robust frameworks, the conformational freedom of the ether linkages and the rotational ability of the pyridyl rings in this ligand can give rise to a diverse array of complex and often interpenetrated network topologies. rsc.orgrsc.org

Future work will focus on mastering the interplay between the ligand's flexibility and other synthetic factors—such as the coordination geometry of the metal ion, the nature of the counter-anion, and the solvent system—to control the final architecture. rsc.org For instance, the use of this ligand has led to the formation of everything from one-dimensional (1D) chains and two-dimensional (2D) layered networks to complex three-dimensional (3D) interpenetrating frameworks. rsc.orgresearchgate.net A key challenge and opportunity lie in predicting and controlling the degree of interpenetration, which significantly impacts the porosity and accessibility of the framework's internal surface area.

Strategies for achieving tailored structures include the use of secondary building units (SBUs), where pre-formed metal clusters act as nodes to direct the assembly into a desired topology. Research into how the flexible this compound ligand interacts with various SBUs, such as the trinuclear zinc clusters reported in some frameworks, will be crucial. researchgate.net Another promising avenue is the mixed-ligand approach, where this compound is combined with other organic linkers of different lengths, geometries, or functionalities to construct novel, complex frameworks that are not accessible from a single ligand. researchgate.netjlu.edu.cn

Metal IonCo-LigandResulting Structure/TopologyReference
Zn(II)Biphenyl-4,4'-dicarboxylic acid (H2bpdc)3D metal-organic framework with trinuclear Zn(II) clusters as SBUs. researchgate.net
Zn(II)4,4′-(1H-1,2,4-triazol-1-yl)methylene-bis(benzoic acid) (H2tmdb)3-fold interpenetrating 3D network. rsc.org
Cu(II)4,4'-(phenylazanediyl)dibenzoic acid (H2L)A 1D coordination polymer. jlu.edu.cn
Cd(II), Co(II)None1D chain and 2D plane network structures.

This table is representative of the types of structures formed and is not exhaustive.

Exploration of New Catalytic and Energy-Related Applications

Building on the structural versatility of MOFs and CPs derived from this compound, a major future direction is the exploration of their functional capabilities, particularly in catalysis and energy-related fields. The uncoordinated nitrogen atoms on the pyridyl rings can act as basic Lewis sites, making these materials promising candidates for heterogeneous catalysis.

Future research will likely target the design of MOFs where these Lewis basic sites are strategically positioned within the pores to catalyze specific organic transformations. One study has already shown that a zinc-based MOF incorporating this ligand can act as a Lewis acid catalyst for Knoevenagel condensation reactions. researchgate.net Further investigations could expand this to a wider range of base-catalyzed reactions. Moreover, incorporating catalytically active metal centers directly into the framework structure, or as post-synthetically modified guests, could unlock bifunctional (acid-base) or redox catalytic pathways. The potential for these frameworks to catalyze reactions like the decomposition of hydrogen peroxide is also an area for development. jlu.edu.cn

In the energy sector, the porous nature of these materials makes them attractive for gas storage and separation. rsc.org While initial studies on related materials have shown promise, future work should focus on systematically tuning the pore size, shape, and surface chemistry of frameworks built with this compound to achieve selective adsorption of specific gases, such as CO₂ over CH₄. rsc.org The flexibility of the framework could be an advantage, potentially leading to "gate-opening" or "breathing" behaviors where the framework structure changes upon gas adsorption, allowing for highly selective uptake at specific pressures. acs.org The development of these materials as sensors, for instance for the fluorescent detection of metal ions like Fe³⁺, also represents a growing application at the intersection of materials science and environmental monitoring. rsc.org

Development of Multifunctional Hybrid Materials

The integration of this compound-based frameworks into larger, multifunctional systems is a burgeoning research area. This involves creating hybrid materials that combine the unique properties of the CPs or MOFs with those of other materials, such as polymers, fabrics, or functional molecules.

A significant opportunity lies in the creation of luminescent hybrid materials. CPs containing this ligand have been shown to exhibit solid-state luminescence. researchgate.net Future research could focus on creating sensors where the luminescence is quenched or enhanced in the presence of specific analytes. Another exciting direction is the development of pharmaceutical co-crystals. researchgate.netcolab.wsresearchgate.net By co-crystallizing this compound, which acts as a hydrogen bond acceptor, with poorly soluble active pharmaceutical ingredients (APIs), it is possible to create new solid forms with significantly improved solubility and bioavailability. researchgate.netcolab.wsresearchgate.net

Furthermore, the in situ growth of MOFs on flexible substrates like cotton fabrics opens the door to creating "smart textiles". nih.govresearchgate.net These MOF@fabric composites could be used for wearable sensors, protective clothing with filtration capabilities, or for the controlled release of substances like fragrances or antibacterial agents. The high surface area of the MOF grown on the fabric enhances its capacity for loading functional molecules. nih.gov Developing robust, scalable methods for creating these hybrid materials and exploring their real-world applications will be a key focus.

Hybrid Material TypeFunction/ApplicationPotential AdvantageReference
Pharmaceutical Co-crystalImproved drug deliveryEnhances solubility and dissolution rate of poorly soluble APIs. researchgate.netcolab.wsresearchgate.net
MOF@Fabric CompositeSmart textiles, filtration, sensingCombines the flexibility of fabric with the high surface area and functionality of MOFs. nih.govresearchgate.net
Luminescent SensorChemical detection (e.g., Fe³⁺ ions)Selective and sensitive detection through changes in fluorescence. rsc.org
Dye Adsorption MatrixWastewater treatmentSelective removal of organic dyes from water. rsc.org

Advanced Characterization Techniques for In-Situ Studies

To achieve rational design and fully understand the function of materials derived from this compound, it is essential to look beyond the static picture provided by conventional characterization methods. While single-crystal X-ray diffraction (SCXRD) is invaluable for determining the final structure, it does not reveal the dynamic processes involved in the material's formation or its response to external stimuli. nih.gov

Future research will increasingly rely on advanced, in-situ characterization techniques to probe these dynamic behaviors. acs.orgacs.org For example, in-situ X-ray diffraction or scattering techniques can be used to monitor the crystallization process of MOFs in real-time, providing insights into the mechanisms of self-assembly and the formation of intermediate phases. acs.org This knowledge is critical for controlling the synthesis to target specific polymorphs or topologies.

Similarly, in-situ spectroscopic methods, such as infrared (IR) or Raman spectroscopy, can be employed to study host-guest interactions and catalytic reactions as they occur within the framework. acs.org Observing the changes in the vibrational modes of the ligand or guest molecules can provide detailed mechanistic information about adsorption processes or catalytic turnovers. acs.org For flexible frameworks, techniques that can probe structural transformations—such as variable temperature/pressure diffraction—are vital to understanding phenomena like framework "breathing" and its effect on adsorption and separation properties. acs.org These advanced in-situ studies will bridge the gap between static structure and dynamic function, enabling a more profound understanding and a more sophisticated design of future materials based on this compound.

Q & A

Q. What are the established synthetic routes for 1,4-Bis(pyridin-4-ylmethoxy)benzene, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, reacting 4-hydroxypyridine derivatives with 1,4-dihalobenzenes under mild conditions (e.g., using K₂CO₃ as a base in DMF at 80°C) yields the target compound. Alternative methods employ Suzuki-Miyaura coupling with boronic acid derivatives of pyridine . Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, and reaction time. Yields range from 60–85%, with impurities often arising from incomplete substitution or oxidation byproducts. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H-NMR (characteristic aromatic proton splitting patterns at δ 7.2–8.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C-NMR : Assign pyridyl methoxy protons (δ ~4.5 ppm) and aromatic protons (δ 6.8–8.5 ppm).
  • FT-IR : Confirm ether (C-O-C stretch at ~1250 cm⁻¹) and pyridyl ring vibrations (C=N at ~1600 cm⁻¹).
  • X-ray crystallography : Resolves bond angles (e.g., C-O-C ~120°) and confirms planarity of the benzene-pyridylmethoxy linkage. Crystals are grown via slow evaporation of DCM/hexane mixtures .
  • ESI-MS : Detects [M+H]⁺ peaks (e.g., m/z 347 for C₁₈H₁₆N₂O₂) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers, and what structural parameters dictate its metal-binding selectivity?

The compound acts as a ditopic ligand via pyridyl N atoms, forming 2D or 3D networks with transition metals (e.g., Zn²⁺, Cd²⁺). Metal coordination geometry (tetrahedral vs. octahedral) depends on solvent polarity and counterion effects. For example, ZnCl₂ in methanol yields zigzag chains, while Cd(NO₃)₂ in DMF forms porous frameworks with ~12 Å pore diameters. Flexibility in the methoxy linker allows adaptive binding to metal centers, enabling applications in gas storage (e.g., CO₂ uptake: 45 cm³/g at 1 bar) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM against E. coli) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or substituent effects. Methodological standardization includes:

  • Dose-response curves : Test concentrations across 3-log ranges.
  • Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to rule out non-selective toxicity.
  • SAR studies : Modify pyridyl substitution (e.g., 4-vinyl vs. 4-ethyl groups) to isolate bioactive moieties .

Q. How can conformational switching of this compound on nanostructured surfaces be experimentally monitored?

  • STM/AFM : Visualize real-time structural changes on Au(111) surfaces under varying electric fields.
  • Raman spectroscopy : Track shifts in C-O-C stretching modes (Δν ~15 cm⁻¹) during switching.
  • DFT simulations : Calculate energy barriers (~0.3 eV) for rotation of pyridylmethoxy groups .

Q. What solvent systems optimize solubility and stability of this compound in supramolecular assembly experiments?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) at 10–20 mM. Stability is enhanced in deoxygenated solutions (argon purge) to prevent oxidation. For self-assembly, mixed solvents (e.g., DCM/MeOH 4:1 v/v) reduce aggregation, enabling controlled nucleation of coordination polymers .

Methodological Considerations

Q. How to design experiments probing the compound’s role in photoactive materials?

  • UV-Vis spectroscopy : Monitor charge-transfer bands (λₐᵦₛ ~350 nm) in metal-organic frameworks (MOFs).
  • Electrochemical analysis : Measure HOMO/LUMO levels via cyclic voltammetry (E₁/₂ = −1.2 V vs. Ag/AgCl).
  • Photoluminescence : Quantify quantum yield (Φ ~0.45) in thin films using integrating spheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.